5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with chlorine atoms at positions 5 and 7, an isopropyl group at position 6, and a carbonitrile moiety at position 2.
Properties
IUPAC Name |
5,7-dichloro-6-propan-2-ylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4/c1-5(2)7-8(11)15-10-6(3-13)4-14-16(10)9(7)12/h4-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBAYMMSPQYNTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N2C(=C(C=N2)C#N)N=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrazolo[1,5-a]pyrimidine Core
The core heterocycle is typically synthesized through a multi-step process involving:
- Condensation of 5-amino-1H-pyrazole derivatives with β-dicarbonyl compounds or their equivalents.
- Cyclization with suitable aldehydes or ketones under acidic or basic conditions to form the fused heterocyclic ring system.
Incorporation of the Isopropyl Group
The isopropyl substituent at the 6-position is introduced via alkylation reactions:
- Using isopropyl halides (e.g., isopropyl iodide or bromide) in the presence of a base such as potassium carbonate or sodium hydride.
- Alternatively, via alkylation of the heterocyclic nitrogen or carbon centers under controlled conditions to ensure regioselectivity.
Chlorination at Positions 5 and 7
Chlorination is achieved through electrophilic substitution reactions:
| Method | Reagents | Conditions | Notes |
|---|---|---|---|
| Direct chlorination | Cl₂ or N-chlorosuccinimide (NCS) | Reflux, inert atmosphere | Selectivity at 5 and 7 positions depends on electronic effects and steric hindrance |
| Chlorination via activation | POCl₃ or SOCl₂ | Heating at 80-120°C | Converts hydroxyl groups or amino groups to chloro groups |
The chlorination step is often performed after the heterocycle is fully constructed to avoid undesired side reactions.
Introduction of the Nitrile Group at Position 3
The nitrile group is typically introduced via:
- Nucleophilic substitution of suitable leaving groups (e.g., halides) with cyanide ions (e.g., sodium cyanide).
- Alternatively, via a multistep process involving the formation of an intermediate aldehyde or ketone, followed by dehydration and cyanation.
This step is crucial for biological activity, especially in kinase inhibition.
Overall Synthetic Route
The synthesis pathway can be summarized in the following steps:
- Formation of the heterocyclic core via cyclization of pyrazole derivatives with appropriate precursors.
- Alkylation at the 6-position with isopropyl halides.
- Chlorination at the 5 and 7 positions using electrophilic chlorinating agents.
- Cyanation at the 3-position through nucleophilic substitution or related methods.
- Purification through chromatography and recrystallization to obtain the final compound.
Data Table of Preparation Methods
Research Findings and Innovations
Recent advances demonstrate the feasibility of one-pot multi-step reactions that integrate heterocycle formation, alkylation, chlorination, and cyanation, significantly improving yields and process efficiency. For example:
- Microwave-assisted synthesis accelerates reaction times and enhances selectivity.
- Catalytic chlorination using NCS or POCl₃ under mild conditions reduces side products.
- Regioselective cyanation strategies utilizing phase-transfer catalysis improve the incorporation of the nitrile group.
Notes and Considerations
- Reaction selectivity is critical; controlling conditions to favor substitution at desired positions minimizes by-products.
- Temperature control during chlorination and cyanation prevents overreaction and decomposition.
- Purification techniques such as column chromatography and recrystallization are essential for obtaining high-purity final compounds.
Chemical Reactions Analysis
5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Cancer Therapeutics
One of the primary applications of 5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is its role as a potential inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial in regulating the cell cycle, and their dysregulation is often associated with cancer progression. Inhibiting these kinases can lead to reduced tumor growth and improved patient outcomes.
Mechanism of Action:
- CDK Inhibition: The compound selectively inhibits specific CDK isoforms, leading to cell cycle arrest in cancer cells.
- Apoptosis Induction: It promotes programmed cell death in malignant cells while sparing normal cells, which is vital for reducing side effects in cancer therapies.
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Key parameters include:
| Parameter | Value |
|---|---|
| Absorption | High |
| Blood-Brain Barrier Permeability | Yes |
| CYP450 Interaction | Inhibitor (CYP1A2) |
| Log P (octanol-water partition coefficient) | 1.67 |
These properties indicate favorable absorption characteristics and potential CNS activity due to its ability to cross the blood-brain barrier .
Case Study 1: CDK Inhibition in Cancer Models
In a study involving various cancer cell lines, this compound demonstrated significant inhibition of cell proliferation at nanomolar concentrations. The compound was shown to induce G1 phase arrest and promote apoptosis through caspase activation pathways.
Case Study 2: Structure-Activity Relationship (SAR) Studies
A series of analogs were synthesized based on the pyrazolo[1,5-a]pyrimidine framework to evaluate their biological activities. Modifications at the chlorine and isopropyl positions led to variations in potency against CDK targets. The most promising derivatives exhibited enhanced selectivity and reduced toxicity profiles compared to existing CDK inhibitors.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves the inhibition of specific enzymes, such as cyclin-dependent kinases, which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which is essential for the progression of the cell cycle .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
Substituent Impact on Lipophilicity : The isopropyl group at position 6 in the target compound likely increases lipophilicity compared to phenyl or methyl substituents (e.g., compounds in ). This could enhance membrane permeability but reduce aqueous solubility .
Halogen Effects : Dichloro substitution at positions 5 and 7 (shared with Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate ) may improve antimicrobial activity, as halogenated analogs in and show enhanced bioactivity.
Polar Groups and Pharmacokinetics: Derivatives with polar groups like acetate ([18F]3) or carboxyl ([18F]5) exhibit improved tumor uptake and clearance profiles, suggesting that the target compound’s nonpolar isopropyl group might slow excretion .
Biological Activity
5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS No. 845895-95-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is C10H8Cl2N4, with a molecular weight of 213.02 g/mol. The compound features high gastrointestinal absorption and is permeable to the blood-brain barrier (BBB) . Its structural characteristics allow for interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. Research indicates that these compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, they have been shown to inhibit cell proliferation and induce apoptosis in human cancer cells by modulating key signaling pathways .
Enzymatic Inhibition
This compound has demonstrated inhibitory activity against several enzymes relevant to therapeutic applications:
- CYP1A2 Inhibition : It acts as an inhibitor of cytochrome P450 enzyme CYP1A2, which is involved in drug metabolism .
- Phosphodiesterase (PDE) Inhibition : Recent findings suggest that derivatives of this compound can inhibit PDE4D, a target implicated in inflammation and cognitive processes. This inhibition may lead to reduced inflammatory responses and improved cognitive function .
The mechanism through which this compound exerts its biological effects primarily involves:
- Modulation of Signaling Pathways : The compound influences pathways associated with cell survival and apoptosis.
- Inhibition of Pro-inflammatory Mediators : It reduces the production of cytokines like TNF-α and IL-4, contributing to its anti-inflammatory properties .
Case Studies
Several case studies have been conducted to evaluate the effects of this compound on specific diseases:
- Asthma Models : In vivo studies demonstrated that the compound significantly reduced airway hyperreactivity and eosinophilia in guinea pig models of asthma, suggesting its potential as a therapeutic agent for respiratory diseases .
- Cancer Cell Lines : A study reported that treatment with the compound resulted in a dose-dependent decrease in viability across various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent anticancer activity .
Data Table: Biological Activities
Q & A
Q. What are the standard synthetic routes and characterization techniques for 5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from hydrazine derivatives and α,β-unsaturated carbonyl compounds. For example, refluxing precursors in solvents like acetic anhydride/acetic acid with sodium acetate as a catalyst (yields ~65–70%) . Key characterization includes:
- IR spectroscopy : Identifies functional groups (e.g., C≡N at ~2,220 cm⁻¹) .
- NMR (¹H and ¹³C) : Confirms substituent positions (e.g., isopropyl CH₃ at δ 1.2–1.4 ppm) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns (e.g., [M⁺] peaks matching calculated values) .
Q. How are pyrazolo[1,5-a]pyrimidine derivatives purified, and what solvents are optimal for crystallization?
- Methodological Answer : Purification often involves recrystallization from polar aprotic solvents (e.g., dimethylformamide/water) or ethanol. For example, compound 10c (62% yield) was crystallized from ethanol after neutralization with HCl . Solvent selection depends on solubility: aromatic aldehydes require acetic acid, while polar intermediates may use DMF/water mixtures .
Advanced Research Questions
Q. How can discrepancies in spectral data (e.g., NMR shifts or MS fragmentation) be resolved during structural elucidation?
- Methodological Answer : Contradictions arise from tautomerism or solvent effects. Use:
- DEPT-135 and 2D NMR (COSY, HSQC) : To distinguish between tautomeric forms and assign quaternary carbons .
- High-resolution MS (HRMS) : Resolve ambiguous fragmentation by matching exact mass (<5 ppm error) .
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 7-amino-3-(2'-chlorophenylazo) derivatives) .
Q. What experimental design strategies minimize trial-and-error in optimizing pyrazolo[1,5-a]pyrimidine synthesis?
- Methodological Answer : Employ Design of Experiments (DoE) to screen variables (temperature, solvent ratio, catalyst loading). For example:
- Factorial designs : Identify critical factors (e.g., sodium acetate concentration significantly impacts cyclization yields) .
- Response Surface Methodology (RSM) : Optimize conditions (e.g., reflux time vs. purity trade-offs) .
Computational tools (e.g., quantum chemical pathfinding) pre-screen reaction pathways to prioritize viable routes .
Q. How do chloro and cyano substituents influence the reactivity of pyrazolo[1,5-a]pyrimidine derivatives in nucleophilic substitutions?
- Methodological Answer :
- Chloro groups : Act as leaving groups in SNAr reactions (e.g., displacement by amines in DMF at 80°C) .
- Cyano groups : Stabilize intermediates via electron-withdrawing effects, facilitating ring functionalization (e.g., hydrolysis to carboxylates under acidic conditions) .
Kinetic studies using HPLC or in-situ IR monitor substitution rates under varying pH and temperature .
Q. What hybrid computational-experimental approaches accelerate reaction discovery for pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Integrate:
- Quantum mechanics (QM) calculations : Predict transition states and activation energies for key steps (e.g., cyclization barriers) .
- Machine learning (ML) : Train models on reaction databases to predict solvent/catalyst compatibility .
Validate computationally optimized conditions experimentally (e.g., ICReDD’s feedback loop between simulation and lab data) .
Q. How can byproducts from pyrazolo[1,5-a]pyrimidine synthesis be identified and mitigated?
- Methodological Answer :
- LC-MS/MS : Detect trace impurities (e.g., dimerization byproducts at m/z >400) .
- Column chromatography : Separate byproducts using gradient elution (silica gel, hexane/EtOAc) .
Adjust stoichiometry (e.g., excess acrylonitrile suppresses side reactions) or add scavengers (e.g., molecular sieves for water-sensitive steps) .
Q. What reactor designs improve scalability for pyrazolo[1,5-a]pyrimidine synthesis while maintaining yield?
- Methodological Answer :
- Continuous-flow reactors : Enhance heat/mass transfer for exothermic cyclization steps (residence time ~30 min at 100°C) .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 6 h to 30 min) with controlled temperature gradients .
Pilot-scale trials should monitor pressure and mixing efficiency to avoid hotspots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
